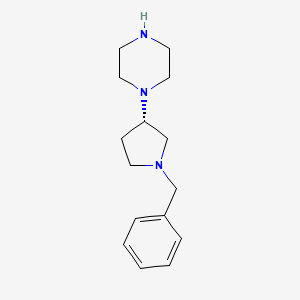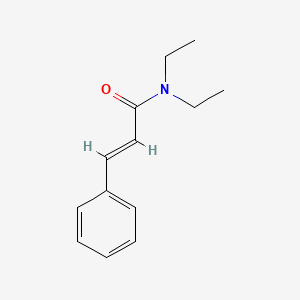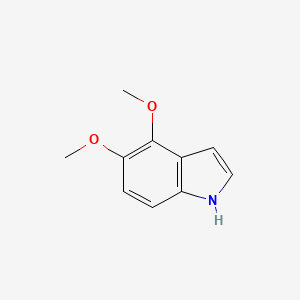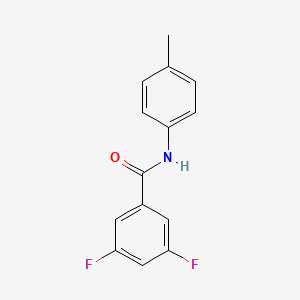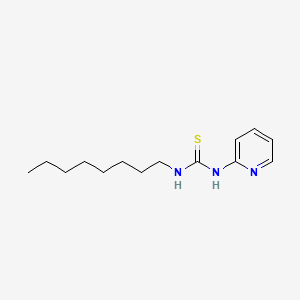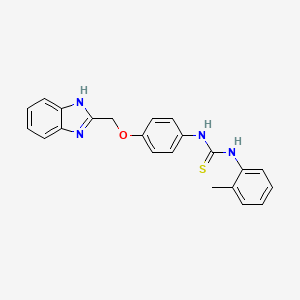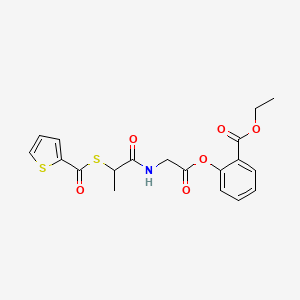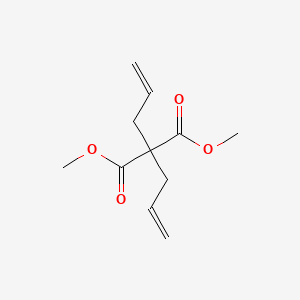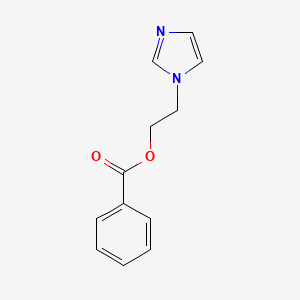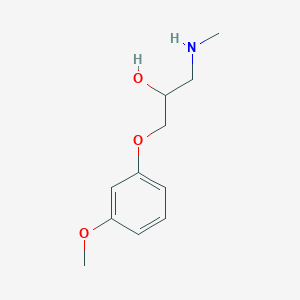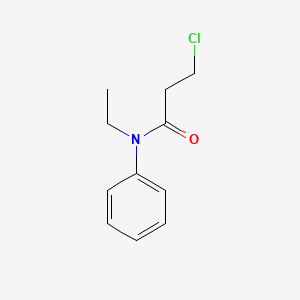![molecular formula C12H8O3S B1621708 4H-噻吩并[3,2-c]色烯-2-羧酸 CAS No. 26268-04-2](/img/structure/B1621708.png)
4H-噻吩并[3,2-c]色烯-2-羧酸
描述
4H-thieno[3,2-c]chromene-2-carboxylic acid is a chemical compound with the molecular formula C12H8O3S . It is a solid substance with an off-white to pale yellow color .
Molecular Structure Analysis
The molecular structure of 4H-thieno[3,2-c]chromene-2-carboxylic acid consists of a thieno[3,2-c]chromene ring attached to a carboxylic acid group . The exact structural details are not available in the search results.Chemical Reactions Analysis
In one study, the formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde was transformed into various functional groups, including nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group . Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde was shown to occur at the С-8 atom .Physical And Chemical Properties Analysis
4H-thieno[3,2-c]chromene-2-carboxylic acid is a solid substance that is sparingly soluble in DMSO and slightly soluble in methanol . It has a molecular weight of 232.26 .科学研究应用
抗炎和镇痛应用
4H-噻吩并[3,2-c]色烯的衍生物显示出显着的抗炎和镇痛活性 . 这些化合物可用于开发治疗炎症和疼痛的新药。
抗过敏应用
这些化合物也已证明具有抗过敏特性 . 它们可用于开发治疗各种过敏反应的药物。
抗帕金森病应用
4H-噻吩并[3,2-c]色烯的一些衍生物已显示出抗帕金森病作用 . 这表明其在治疗帕金森病方面的潜在应用。
抗菌和抗真菌应用
这些化合物已表现出抗菌和抗真菌活性 . 这使它们成为开发新型抗菌剂的潜在候选药物。
溶解粘液应用
已发现 4H-噻吩并[3,2-c]色烯衍生物具有溶解粘液活性 . 这表明它们在治疗粘液过度分泌的呼吸系统疾病方面的潜在用途。
糖尿病和高脂血症的治疗
这些化合物已被用于治疗糖尿病和高脂血症 . 它们可用于开发治疗这些疾病的新型治疗剂。
癌症治疗
4H-噻吩并[3,2-c]色烯的衍生物已被用于癌症治疗 . 它们可用于开发新型抗癌药物。
更年期症状的治疗
这些化合物已被用于治疗与更年期相关的症状 . 这表明其在开发治疗更年期症状方面的潜在应用。
作用机制
Target of Action
4H-thieno[3,2-c]chromene-2-carboxylic acid is a derivative of 4H-thieno[3,2-c]chromene, which has been found to possess significant biological activity . .
Mode of Action
It is known that electrophilic substitution in 4h-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, occurs at the c-8 atom . This suggests that the compound may interact with its targets through electrophilic substitution.
Biochemical Pathways
Derivatives of 4h-thieno[3,2-c]chromene are known to exhibit anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activity . This suggests that the compound may affect a variety of biochemical pathways related to these physiological responses.
Result of Action
It is known that a related compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, possesses high antiulcer activity . This suggests that 4H-thieno[3,2-c]chromene-2-carboxylic acid may have similar effects.
生化分析
Biochemical Properties
4H-thieno[3,2-c]chromene-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to bacterial proteins, disrupting their function and leading to antibacterial effects . The interactions between 4H-thieno[3,2-c]chromene-2-carboxylic acid and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions.
Cellular Effects
4H-thieno[3,2-c]chromene-2-carboxylic acid exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-dependent pathways . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 4H-thieno[3,2-c]chromene-2-carboxylic acid can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth .
Molecular Mechanism
The molecular mechanism of action of 4H-thieno[3,2-c]chromene-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, 4H-thieno[3,2-c]chromene-2-carboxylic acid can interact with DNA, leading to changes in gene expression and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-thieno[3,2-c]chromene-2-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4H-thieno[3,2-c]chromene-2-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects have been observed to persist over extended periods, making it a promising candidate for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of 4H-thieno[3,2-c]chromene-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and antibacterial activities without causing adverse effects . At higher doses, it can lead to toxicity, including liver and kidney damage . The threshold for these toxic effects varies depending on the animal model and the duration of exposure . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4H-thieno[3,2-c]chromene-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Additionally, 4H-thieno[3,2-c]chromene-2-carboxylic acid can influence the activity of metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy production .
Transport and Distribution
The transport and distribution of 4H-thieno[3,2-c]chromene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments . The distribution of 4H-thieno[3,2-c]chromene-2-carboxylic acid within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4H-thieno[3,2-c]chromene-2-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, 4H-thieno[3,2-c]chromene-2-carboxylic acid can interact with DNA and transcription factors, leading to changes in gene expression . In the mitochondria, it can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .
属性
IUPAC Name |
4H-thieno[3,2-c]chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-12(14)10-5-7-6-15-9-4-2-1-3-8(9)11(7)16-10/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWPWRPNHFDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366591 | |
| Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26268-04-2 | |
| Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



